tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate typically involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and coupling reactions. The process often starts with the preparation of intermediate compounds, which are then reacted under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and nitro group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroimidazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
- tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
- tert-butyl N-[2-[2-[2-(2-bromo-4-chlorophenoxy)ethyl]carbamate
Comparison:
- tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate is unique due to the presence of the chloroimidazole and nitro groups, which confer specific reactivity and biological activity.
- Other similar compounds may lack these functional groups, resulting in different chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H23ClN4O6 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H23ClN4O6/c1-18(2,3)29-17(24)20-6-7-27-8-9-28-15-10-13(23(25)26)4-5-14(15)22-11-16(19)21-12-22/h4-5,10-12H,6-9H2,1-3H3,(H,20,24) |
InChI Key |
SPQHPQRYQSIONS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl |
Origin of Product |
United States |
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